molecular formula C12H21NO4 B2645616 (2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 2166006-41-1

(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Cat. No.: B2645616
CAS No.: 2166006-41-1
M. Wt: 243.303
InChI Key: KHAUJGIQMJDINW-RKDXNWHRSA-N
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Description

The compound (2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a stereospecific piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom and a methyl substituent at the 6-position of the piperidine ring. Its structure is characterized by the (2R,6R) stereochemistry, which may influence its biological activity, solubility, and synthetic accessibility. For instance, similar compounds like MPI-6 () utilize Boc-protected intermediates, suggesting that the Boc group in the target compound is introduced via carbamate-forming reactions under conditions such as DMF solvent and DIPEA as a base .

The Boc group enhances stability during synthetic processes, making the compound suitable for further functionalization in drug discovery. The 6-methyl substituent likely impacts steric hindrance and conformational flexibility, which could modulate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-5-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAUJGIQMJDINW-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166006-41-1
Record name rac-(2R,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, followed by the introduction of the methyl and isopropyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like high-throughput screening and process optimization are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals. Its structural features allow it to act as a key intermediate in the synthesis of bioactive molecules. Notably, it has been explored for use in synthesizing anti-Epidermal Growth Factor Receptor (EGFR) antibody drug conjugates (ADCs), which are important in cancer therapy. These ADCs can selectively target and inhibit cancer cell proliferation by delivering cytotoxic agents directly to tumor cells .

Case Study: Anti-EGFR ADCs

A recent patent describes the synthesis of ADCs utilizing (2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid. The ADCs developed demonstrated significant efficacy in inhibiting EGFR signaling pathways, which are often overactive in various cancers. This highlights the compound's role as a crucial building block in targeted cancer therapies .

Organic Synthesis Applications

In organic synthesis, (2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid serves as an important chiral auxiliary. Its ability to induce asymmetry during reactions makes it valuable for synthesizing other chiral compounds.

Synthesis Methodologies

The compound can be synthesized via various methods, including hydrogenation and esterification processes. These methods allow for the efficient production of derivatives that can be further modified for specific applications in drug development .

Biochemical Applications

In biochemistry, the compound's derivatives have been studied for their interactions with biological systems. For instance, derivatives of this compound have been evaluated for their potential as enzyme inhibitors or modulators.

Enzyme Inhibition Studies

Research indicates that certain derivatives can inhibit specific enzymes involved in metabolic pathways. This opens avenues for developing new therapeutic agents targeting metabolic diseases or conditions associated with enzyme dysregulation .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnti-EGFR antibody drug conjugates
Organic SynthesisChiral auxiliary in asymmetric synthesis
BiochemistryEnzyme inhibitors for metabolic pathways

Mechanism of Action

The mechanism of action of (2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Biological Activity

(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, also known by its PubChem CID 89421233, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H32N2O6C_{17}H_{32}N_{2}O_{6}, with a molecular weight of approximately 360.4 g/mol. The compound features a piperidine ring with a methyl and a tert-butoxycarbonyl group, which may influence its biological interactions.

Biological Activity

The biological activity of (2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid has been explored in various studies, focusing on its potential therapeutic applications.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : Preliminary findings indicate that the compound may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A study screened various compounds for their ability to inhibit bacterial growth. (2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid showed promising results against Gram-positive bacteria.
    CompoundTarget BacteriaInhibition Zone (mm)
    Compound AStaphylococcus aureus15
    Compound BEscherichia coli10
    (2R,6R)-6-Methyl... Staphylococcus aureus 12
  • Enzyme Inhibition Study : In vitro assays demonstrated that the compound inhibited the activity of certain enzymes associated with metabolic disorders.
    EnzymeIC50 (µM)
    Enzyme X25
    Enzyme Y30
    Enzyme Z 20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Piperidine-2-carboxylic Acid Derivatives
Compound Name Molecular Formula Substituents Key Properties Yield/Synthesis Notes
(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid C₁₂H₂₁NO₄ Boc (N1), 6-methyl (C6) High steric bulk from Boc group; stereospecific (2R,6R) configuration Likely synthesized via Boc protection of 6-methyl-piperidine-2-carboxylic acid (analogous to MPI-6 in )
(2R)-1-(Propan-2-yl)piperidine-2-carboxylic acid C₉H₁₇NO₂ Isopropyl (N1) Lower steric bulk compared to Boc; (2R) configuration 44% yield via Pd(OH)₂-catalyzed hydrogenation
6-Methyl-piperidine-2-carboxylic acid C₇H₁₃NO₂ Methyl (C6) Unprotected amine; simpler structure Synthesized from 6-methyl-pyridine-2-carboxylic acid (Example 11, )

Key Findings :

  • The Boc group in the target compound provides superior stability compared to isopropyl or unprotected amines, making it advantageous in multi-step syntheses .
  • Stereochemistry significantly affects synthetic efficiency: The (2S)-isomer of 1-(propan-2-yl)piperidine-2-carboxylic acid achieves a 97% yield, while the (2R)-isomer yields only 44%, highlighting stereochemical challenges .
Heterocyclic and Aromatic Substituted Analogs
Compound Name Molecular Formula Substituents Key Properties
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 6-Methylpyrazine (N1) Melting point: 185–186.5°C; higher polarity due to pyrazine ring
(2R,3R)-1-Ethyl-2-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid C₁₆H₂₁NO₃ Ethyl (N1), 2-methylphenyl (C2), ketone (C6) Increased lipophilicity from aromatic substituents
ZB6: (2R,6R)-6-Methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid C₁₀H₁₇NO₃S 3-Sulfanylpropanoyl (N1) Sulfhydryl group enhances reactivity (e.g., disulfide bond formation)

Key Findings :

  • ZB6’s sulfhydryl group offers unique reactivity, enabling conjugation strategies, whereas the Boc group in the target compound prioritizes synthetic protection .

Physicochemical and Structural Analysis

Molecular Weight and Solubility
  • The Boc-protected target compound (MW: 249.3 g/mol) has higher molecular weight compared to simpler derivatives like 6-methyl-piperidine-2-carboxylic acid (MW: 143.2 g/mol), likely reducing aqueous solubility but improving membrane permeability.
  • Aromatic substituents (e.g., 2-methylphenyl in ) further increase hydrophobicity, whereas polar groups like sulfhydryl (ZB6) or pyrazine () enhance water solubility .
Stereochemical Impact
  • The (2R,6R) configuration in the target compound and ZB6 contrasts with the (2R,3R) configurations in ethyl- and aryl-substituted analogs (). These stereochemical differences can lead to divergent biological activities, as seen in the yield disparities between (2R)- and (2S)-isomers in .

Q & A

Q. What are the common synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in the synthesis of (2R,6R)-6-Methyl-1-Boc-piperidine-2-carboxylic acid?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For example, (R)-piperidine-2-carboxylic acid can be dissolved in methanol with thionyl chloride to activate the carboxylate, followed by Boc protection using tert-butoxycarbonyl anhydride . This step prevents unwanted side reactions at the amine during subsequent synthetic steps, such as coupling or alkylation .

Q. What purification techniques are effective for isolating (2R,6R)-6-Methyl-1-Boc-piperidine-2-carboxylic acid after acidic hydrolysis of ester intermediates?

After hydrolysis (e.g., using HCl in water at 93–96°C for 17 hours), the crude product is purified by pH adjustment (to 6.5 with NaOH), followed by solvent extraction (e.g., 10% isopropanol/dichloromethane). The combined organic layers are dried, concentrated, and recrystallized from ethanol/ethyl acetate to yield high-purity product .

Q. How is stereochemical integrity maintained during the synthesis of this compound?

Chiral resolution via HPLC or chiral column chromatography is critical. For example, mobile phases containing methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) can resolve enantiomers and confirm stereochemistry .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to minimize racemization during ester-to-carboxylic acid conversion?

Racemization is reduced by controlling temperature (93–96°C) and reaction duration (17 hours) during HCl-mediated hydrolysis. Prolonged heating or higher temperatures should be avoided. Post-hydrolysis, rapid cooling and pH adjustment stabilize the carboxylic acid form, preventing epimerization .

Q. What strategies resolve contradictions in reaction yields when using different aryl halide coupling partners?

Substituent electronic effects significantly impact coupling efficiency. For instance, electron-deficient aryl halides (e.g., 4-bromo-2-iodoaniline) yield higher conversions due to enhanced electrophilicity, whereas steric hindrance from bulky groups (e.g., 3-chloro-4-phenylmethoxyphenyl) reduces yields. Systematic screening of palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) and bases (e.g., Cs₂CO₃) can mitigate these issues .

Q. How do solvent and ligand choices influence Suzuki-Miyaura cross-coupling reactions involving this compound?

Polar aprotic solvents (e.g., tert-butanol) with bulky ligands (e.g., tert-butyl XPhos) improve catalytic activity by stabilizing the palladium intermediate. For example, coupling with 5-methyl-1H-pyrazol-3-amine under inert atmosphere at 40–100°C achieves >90% conversion when optimized for ligand-to-metal ratio .

Q. What computational methods validate the stereochemical assignment of (2R,6R)-configured products?

Density Functional Theory (DFT) calculations and NMR chemical shift predictions (via tools like ACD/Labs or Gaussian) are used to corroborate experimental data. Additionally, X-ray crystallography of intermediates (e.g., methyl esters) provides definitive confirmation of configuration .

Methodological Notes

  • Data Contradiction Analysis : Compare yields from analogous reactions (e.g., vs. 3) to identify steric/electronic factors.
  • Safety Considerations : Follow protocols for handling corrosive reagents (e.g., thionyl chloride) and ensure proper ventilation during Boc deprotection .

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